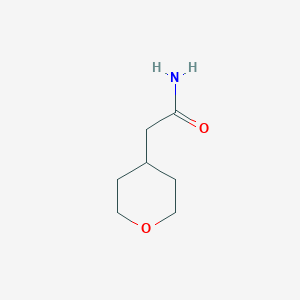

2-(tetrahydro-2H-pyran-4-yl)acetamide

Description

2-(Tetrahydro-2H-pyran-4-yl)acetamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Properties

IUPAC Name |

2-(oxan-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPOZVLOXPIXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of tetrahydropyran derivatives with acetamide. One common method is the reaction of tetrahydropyran-4-carboxylic acid with acetamide under dehydrating conditions. This reaction can be catalyzed by various agents, such as phosphorus pentoxide or thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that 2-(tetrahydro-2H-pyran-4-yl)acetamide derivatives exhibit notable anticancer properties. For instance, compounds linked to this structure have been evaluated for their efficacy against various cancer cell lines, including pancreatic and colorectal cancers, which are often associated with RAS mutations. The compound's ability to inhibit RAS signaling pathways positions it as a promising candidate for further development as an anticancer agent .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound derivative A | Pancreatic | 5.71 | |

| This compound derivative B | Colorectal | 3.85 |

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against resistant strains of bacteria. These findings suggest its potential use in developing new antibacterial agents.

| Tested Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL |

Synthesis and Chemical Reactions

2.1 Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various methods, including the reaction of tetrahydro-2H-pyran derivatives with acetic anhydride or acetyl chloride. This versatility allows for the creation of numerous analogs with potentially enhanced biological activities.

Synthesis Reaction Scheme

2.2 Functionalization for Enhanced Activity

Functionalization of the amide group can lead to improved pharmacological profiles. For example, modifying the tetrahydropyran ring or introducing substituents on the acetamide moiety has been shown to enhance selectivity and potency against specific biological targets.

Case Studies

3.1 Case Study: Anticancer Efficacy in Xenograft Models

In a recent in vivo study using xenograft models, administration of a specific derivative of this compound resulted in a significant reduction in tumor size compared to control groups. The compound demonstrated an ability to inhibit tumor growth effectively, highlighting its potential as a therapeutic agent.

3.2 Case Study: Safety Profile Assessment

Toxicological evaluations conducted on animal models indicated that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed, reinforcing its potential for clinical applications.

Mechanism of Action

The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the tetrahydropyran ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Tetrahydropyran-4-carboxamide: Similar structure but lacks the acetamide group.

2-(Tetrahydro-2H-pyran-4-yl)ethanol: Contains a hydroxyl group instead of an amide group.

2-(Tetrahydro-2H-pyran-4-yl)acetic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)acetamide is unique due to the presence of both the tetrahydropyran ring and the acetamide group, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

2-(Tetrahydro-2H-pyran-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound, often referred to as THP-acetamide, is characterized by its tetrahydropyran ring structure, which contributes to its biological properties. The molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.19 g/mol.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study evaluating various compounds for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), a key enzyme in tumor immune evasion, THP-acetamide showed promising results as an IDO inhibitor. This inhibition can enhance the effectiveness of existing cancer therapies by preventing tumor-induced immunosuppression .

2. Anti-inflammatory Effects

The compound has also been implicated in anti-inflammatory activities. Its structural features allow it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property suggests its utility in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Properties

Preliminary studies suggest that THP-acetamide may possess neuroprotective effects. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress points towards its potential in treating neurodegenerative disorders like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted, THP-acetamide acts as an inhibitor of IDO, which plays a crucial role in immune regulation and tumor progression.

- Cytokine Modulation : The compound may influence cytokine signaling pathways, thereby altering the inflammatory response.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, THP-acetamide could mitigate oxidative damage in cells.

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.